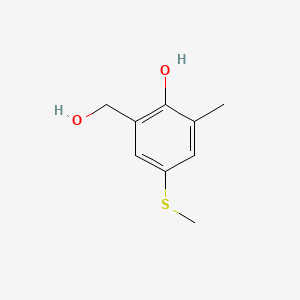

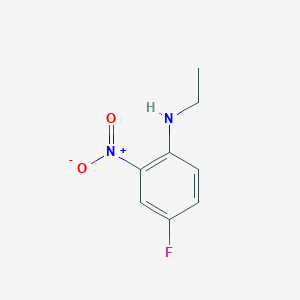

![molecular formula C7H6N2O2S B1296402 6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid CAS No. 77628-51-4](/img/structure/B1296402.png)

6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid

Descripción general

Descripción

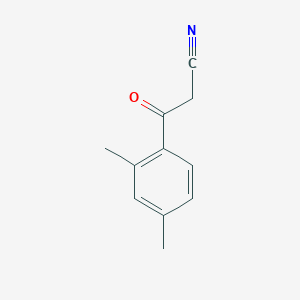

6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid is a chemical compound with the empirical formula C7H6N2O2S . It has a molecular weight of 182.20 . This compound is typically in solid form .

Molecular Structure Analysis

The SMILES string of this compound is O=C(O)C1=C©N=C2N1C=CS2 . This notation provides a way to represent the structure of the chemical in a textual format.Physical And Chemical Properties Analysis

As mentioned earlier, 6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid is a solid compound . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid serves as a precursor in the synthesis of diverse functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines. These derivatives include primary and secondary amide derivatives, N,N'-disubstituted ureas, and perhydroimidazo[1,5-c]thiazole derivatives, highlighting the compound's versatility in creating a range of chemical structures with potential biological activities (Peterlin-Mašič et al., 2000).

Building Blocks for Heterocyclic Analogs

The compound is used in the preparation of heterocyclic analogs of α-aminoadipic acid and its esters. This involves free-radical bromination to afford versatile building blocks for coupling reactions, leading to novel compounds with potential pharmacological applications (Šačkus et al., 2015).

Antimicrobial Activity Studies

6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activities against a variety of pathogens, including Staphylococcus aureus and Escherichia coli. Some derivatives have shown specific activity against Staphylococcus epidermidis, indicating potential for development as antimicrobial agents (Ur et al., 2004).

Structural and Conformational Analysis

Research on 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives includes detailed structural and conformational analysis, contributing to a deeper understanding of their chemical and physical properties. This knowledge is crucial for the development of compounds with optimized pharmacological profiles (Lynch & Mcclenaghan, 2004).

Antituberculous Activity Evaluation

Derivatives of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid have been investigated for their antituberculous properties. This research is driven by the ongoing need for new therapeutic agents to combat tuberculosis, especially in the face of rising drug resistance. Studies focus on evaluating the antituberculous activity of synthesized compounds against Mycobacterium tuberculosis, offering potential new avenues for treatment (Cesur et al., 2002).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)9-2-3-12-7(9)8-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQMBZXCDDTZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317404 | |

| Record name | 6-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid | |

CAS RN |

77628-51-4 | |

| Record name | 77628-51-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

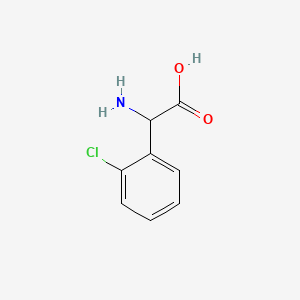

![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)

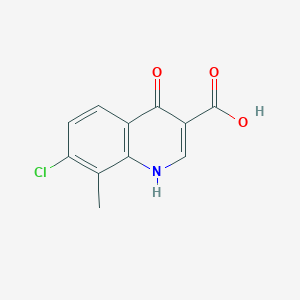

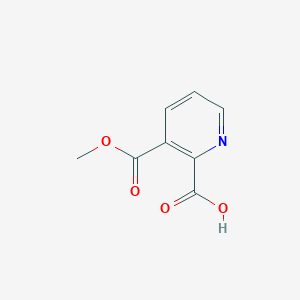

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)